(2E)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a methoxypropyl group, an aminosulfonyl group, and a phenylpropenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-aminobenzenesulfonamide with 3-methoxypropylamine under controlled conditions to form the intermediate (4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)amine. This intermediate is then reacted with cinnamoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl group or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme activities or as a ligand in binding studies.
Medicine
In medicine, (E)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
Uniqueness
(E)-N-(4-{[(3-METHOXYPROPYL)AMINO]SULFONYL}PHENYL)-3-PHENYL-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Unlike simpler compounds such as dichloroaniline, this compound’s structure allows for more complex interactions and applications in various fields.
Properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(E)-N-[4-(3-methoxypropylsulfamoyl)phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H22N2O4S/c1-25-15-5-14-20-26(23,24)18-11-9-17(10-12-18)21-19(22)13-8-16-6-3-2-4-7-16/h2-4,6-13,20H,5,14-15H2,1H3,(H,21,22)/b13-8+ |
InChI Key |
VLJXIIZXPPTPFA-MDWZMJQESA-N |
Isomeric SMILES |
COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.